1-[3-(difluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride
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Overview
Description
1-[3-(difluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a triazole ring substituted with a difluoromethyl group and a methanamine moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(difluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride typically involves the introduction of the difluoromethyl group onto the triazole ring. One common method is the difluoromethylation of triazole derivatives using difluorocarbene reagents. The reaction conditions often involve the use of metal catalysts such as copper or silver complexes to facilitate the formation of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available precursorsOptimization of reaction conditions, such as temperature, solvent, and catalyst choice, is crucial for achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1-[3-(difluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl triazole oxides, while substitution reactions can produce a variety of triazole derivatives with different functional groups .
Scientific Research Applications
1-[3-(difluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-[3-(difluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The triazole ring can also participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall biological effects .
Comparison with Similar Compounds
Similar Compounds
1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride: This compound features a trifluoromethyl group instead of a difluoromethyl group, which can influence its chemical and biological properties.
1-[3-(methyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride: The presence of a methyl group instead of a difluoromethyl group can significantly alter the compound’s reactivity and interactions with biological targets.
Uniqueness
1-[3-(difluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .
Properties
CAS No. |
2751611-82-0 |
---|---|
Molecular Formula |
C4H7ClF2N4 |
Molecular Weight |
184.6 |
Purity |
95 |
Origin of Product |
United States |
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